molecular formula C20H16N2O4S B13134307 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide CAS No. 70730-48-2

4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide

Cat. No.: B13134307
CAS No.: 70730-48-2
M. Wt: 380.4 g/mol
InChI Key: FKPSYOXIVPSXKF-UHFFFAOYSA-N
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Description

4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide: is a chemical compound with the molecular formula C20H16N2O4S and a molecular weight of 380.42 g/mol . This compound is known for its unique structure, which includes a fluorenyl group, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide typically involves the following steps:

    Nitration of Fluorene: The starting material, fluorene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

    Sulfonation: The nitrated fluorene is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Methylation: The final step involves the methylation of the benzenesulfonamide moiety using methyl iodide in the presence of a base such as potassium carbonate.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

4-Methyl-n-(7-nitro-9h-fluoren-2-yl)benzenesulfonamide can be compared with other similar compounds such as:

    N-(9H-fluoren-2-yl)-4-methyl-benzamide: Similar structure but lacks the nitro group, which may result in different biological activities.

    This compound: Similar structure but with variations in the substituents on the fluorenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

70730-48-2

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

4-methyl-N-(7-nitro-9H-fluoren-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H16N2O4S/c1-13-2-6-18(7-3-13)27(25,26)21-16-4-8-19-14(11-16)10-15-12-17(22(23)24)5-9-20(15)19/h2-9,11-12,21H,10H2,1H3

InChI Key

FKPSYOXIVPSXKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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